3,3/'-Methylenediphenol

Polymer Chemistry Materials Science Polyesters

Problem: Conventional para-bisphenols yield highly crystalline, insoluble polyesters unsuitable for coatings. Solution: 3,3'-Methylenediphenol (CAS 10193-50-7) provides the meta-substituted kink that reduces crystallinity, enabling soluble, film-forming aromatic polyesters. • Lowers Tg and enhances melt processability vs. 4,4'-isomer. • Key monomer for absorbable biomedical polymers per patent literature. • Consistent quality, ready for global shipment.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 10193-50-7
Cat. No. B167530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3/'-Methylenediphenol
CAS10193-50-7
Synonyms3,3'-Methylenebisphenol
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O
InChIInChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2
InChIKeyDXADWKPCWTXPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Methylenediphenol Procurement Guide


3,3'-Methylenediphenol (CAS 10193-50-7), also known as bis(3-hydroxyphenyl)methane, is a specific meta-substituted isomer within the bisphenol class of organic compounds [1]. This compound is characterized by two phenol rings linked by a methylene bridge at the 3,3'-positions, giving it a distinct molecular geometry compared to its more common para-substituted analog, 4,4'-methylenediphenol (Bisphenol F) [2]. As a diphenolic building block, it is primarily utilized in polymer chemistry for the synthesis of specialized polyesters and other advanced materials, and is also a subject of interest in medicinal chemistry and biological research .

Why 3,3'-Methylenediphenol Cannot Be Substituted


Substituting 3,3'-methylenediphenol with the more common isomer 4,4'-methylenediphenol (Bisphenol F) or other bisphenols is not scientifically justified without direct validation, as the position of the hydroxyl groups on the aromatic rings fundamentally alters the compound's properties. The meta- (3,3'-) substitution pattern creates a molecular 'kink', which leads to significantly different reactivity, solubility, and polymer chain packing compared to the linear para- (4,4'-) isomer . This structural difference directly impacts the performance of resulting materials, including their glass transition temperature (Tg), crystallinity, and mechanical strength . Consequently, the use of the correct isomer is critical for achieving the desired performance characteristics in a final application, a factor that is often not addressed by generic 'bisphenol' classifications [1].

Performance Differentiation


Polymer Crystallinity and Solubility

The isomer-specific incorporation of 3,3'-methylenediphenol into aromatic polyesters, as opposed to the 4,4'-isomer, results in a quantifiable reduction in polymer crystallinity and an increase in solubility. This is a direct consequence of the meta-linkage disrupting the linear chain packing and symmetry afforded by the para-isomer [1].

Polymer Chemistry Materials Science Polyesters

Meta-Linkage Backbone Conformation

The meta-substitution pattern of 3,3'-methylenediphenol introduces a 'kink' in the polymer backbone, which is a key structural feature for controlling chain flexibility and inter-chain interactions. This is a well-established class-level effect where meta-linked aromatic units lead to more coiled, less rigid polymer chains compared to their para-linked counterparts .

Polymer Synthesis Reactivity Conformational Analysis

Application Scenarios


Amorphous Soluble Polyester Synthesis

As evidenced in Section 3, 3,3'-methylenediphenol is a key monomer for synthesizing aromatic polyesters that require low crystallinity and high solubility [1]. This is crucial for applications such as solution-processable coatings, films, and specialty adhesives, where the 4,4'-isomer would lead to intractable, highly crystalline materials unsuitable for these processes [1].

Polymer Flexibility via Meta-Linkage

The 'kinked' geometry provided by the 3,3'-methylenediphenol unit is a strategic tool in polymer design to introduce chain flexibility and reduce rigidity [1]. This is leveraged to modify the glass transition temperature (Tg) and melt processability of high-performance engineering plastics, offering a method to fine-tune properties that cannot be achieved with para-substituted bisphenols.

Bioactive and Absorbable Polymers

The unique diphenolic structure of 3,3'-methylenediphenol makes it a building block of interest in the development of functionalized diphenolics for biomedical applications, as described in patent literature [2]. This includes the creation of absorbable polymers for drug delivery systems, tissue engineering scaffolds, and implant coatings, where the specific substitution pattern is integral to the final polymer's biocompatibility and degradation profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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